molecular formula C4H4Cl2N2O2S B1421549 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245807-31-1

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1421549
CAS No.: 1245807-31-1
M. Wt: 215.06 g/mol
InChI Key: QAISCMHOYPFPLT-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245807-31-1) is a versatile heteroaromatic sulfonyl chloride with a molecular formula of C4H4Cl2N2O2S and a molecular weight of 215.06 g/mol . This compound serves as a high-value synthetic building block, particularly in the pharmaceutical and agrochemical industries. Its primary application is as a precursor for the synthesis of sulfonamide derivatives, which are formed through reactions with various amines. These sulfonamides are a critical structural motif found in numerous bioactive molecules and approved drugs . The molecular scaffold, featuring both a sulfonyl chloride and a chloro-substituted pyrazole, makes this reagent a valuable intermediate for constructing more complex chemical entities. Researchers utilize it to introduce the sulfonamide functional group into target molecules, a key step in medicinal chemistry for modulating biological activity and physicochemical properties. The compound is typically shipped with cold-chain transportation to preserve its integrity and is moisture-sensitive, requiring proper storage and handling to maintain stability and purity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISCMHOYPFPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232190
Record name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-31-1
Record name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Scheme

  • Starting Material : 4-Chloro-1-methyl-1H-pyrazole
  • Reagent : Chlorosulfonic acid
  • Conditions : Controlled temperature and pressure to facilitate the formation of the sulfonyl chloride group.

Detailed Synthesis Procedure

  • Step 1 : Dissolve 4-chloro-1-methyl-1H-pyrazole in a suitable solvent.
  • Step 2 : Add chlorosulfonic acid slowly while maintaining a controlled temperature.
  • Step 3 : Stir the mixture for an appropriate duration to ensure complete reaction.
  • Step 4 : Isolate the product through separation and purification techniques.

Chemical Properties and Applications

Chemical Properties

Property Description
CAS No. 1245807-31-1
Molecular Formula C4H4Cl2N2O2S
Molecular Weight 215.06 g/mol
IUPAC Name 4-chloro-2-methylpyrazole-3-sulfonyl chloride

Applications

  • Medicinal Chemistry : Used as a building block in the synthesis of bioactive molecules, particularly in the development of anticancer agents.
  • Agrochemistry : Explored for its potential in developing herbicides and fungicides due to its ability to inhibit specific enzymes.

Research Findings

Recent studies highlight the compound's versatility in organic synthesis, particularly in forming sulfonamide derivatives crucial in drug development. Its reactivity towards nucleophiles enhances its utility in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, chloroform, or toluene

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Coupled Products: Formed in coupling reactions with aryl or alkyl halides

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is utilized as an essential building block in the synthesis of various bioactive molecules. Its sulfonyl chloride group enhances its reactivity towards nucleophiles, facilitating the formation of sulfonamide derivatives, which are crucial in drug development.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of pyrazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines, with IC50 values in the nanomolar range. The mechanism often involves the inhibition of critical kinases responsible for cell proliferation.

CompoundIC50 (nM)Target
This compoundTBDVarious cancer cell lines
Compound A50Kinase X
Compound B30Kinase Y

Agrochemistry

Development of Herbicides and Fungicides

In agrochemical applications, this compound is explored for its potential in developing herbicides and fungicides. Its ability to inhibit specific enzymes in plant and fungal metabolism makes it a candidate for creating effective agricultural chemicals.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a precursor for synthesizing polymers and nanomaterials with unique electronic and optical properties. Its reactivity allows for the incorporation of functional groups that can enhance material performance.

Example: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can improve conductivity and thermal stability, making it suitable for electronic applications.

Biological Research

Modifications of Biomolecules

This compound is also employed in biological research to modify biomolecules, aiding in the study of biological pathways and interactions. Its electrophilic nature allows it to react with various nucleophiles present in biomolecules, facilitating the exploration of biochemical processes.

Anti-inflammatory Activity

Research indicates significant anti-inflammatory properties associated with pyrazole derivatives. In vitro studies have shown that compounds similar to this one exhibit potent inhibition of COX enzymes, which are critical targets for anti-inflammatory drugs.

CompoundIC50 (μM)Target
This compoundTBDCOX-2
Diclofenac0.054COX-2
Compound C0.034COX-2

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or reagent. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrazole-Sulfonyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound C₅H₅Cl₂N₂O₂S 227.97 1-CH₃, 4-Cl, 5-SO₂Cl High reactivity due to sulfonyl chloride; moderate steric hindrance
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (Thermo Scientific) C₅H₆Cl₂N₂O₂S 228.97 1-CH₃, 3-CH₃, 4-SO₂Cl, 5-Cl Additional methyl group increases steric hindrance; altered reactivity
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (Hairui Chem) C₈H₁₃ClN₂O₂S 236.72 1-C₄H₉, 4-SO₂Cl, 5-CH₃ Larger alkyl chain enhances lipophilicity; potential for varied solubility
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride C₆H₈Cl₂N₂O₂S 243.11 1-CH₃, 3-CH₃, 4-Cl, 5-CH₂SO₂Cl Methanesulfonyl group introduces distinct electronic effects

Steric and Electronic Modifications

  • Methyl vs. Bulkier Alkyl Groups : The 1-methyl substituent in the target compound offers moderate steric hindrance compared to the 1-butyl group in Hairui Chem’s derivative. The butyl chain (C₈H₁₃ClN₂O₂S) may reduce reactivity in nucleophilic substitutions due to increased steric bulk but improve membrane permeability in biological systems .
  • Chlorine Position: In Thermo Scientific’s 5-chloro-1,3-dimethyl derivative, the chlorine at position 5 (vs.
  • Sulfonyl Group Placement : The methanesulfonyl group in (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride introduces a flexible spacer between the ring and the sulfonyl chloride, which could influence binding interactions in drug design .

Pharmacological Potential

  • While specific data for this compound are lacking, notes that structurally related pyrazole-sulfonyl derivatives exhibit analgesic and anti-inflammatory activities in preclinical studies. Modifications like the addition of methyl or butyl groups could optimize these properties .

Biological Activity

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its anti-inflammatory, antibacterial, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C4H5ClN2O2S
  • Molecular Weight : 180.606 g/mol
  • IUPAC Name : this compound
  • CAS Number : 288148-34-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study comparing various pyrazoles, compounds similar to this compound demonstrated IC50 values in the low micromolar range against COX enzymes, suggesting potent anti-inflammatory effects. For instance, compounds with similar structures showed COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM .

CompoundIC50 (μM)Target
This compoundTBDCOX-2
Diclofenac0.054COX-2
Compound A0.034COX-2

2. Antibacterial Activity

The antibacterial potential of pyrazoles has been explored extensively. In vitro studies have shown that various pyrazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria. The sulfonamide moiety in compounds like this compound enhances their antibacterial efficacy by interfering with bacterial metabolic pathways.

3. Anticancer Activity

Pyrazoles, including this compound, have been evaluated for their anticancer properties. A study reported that certain pyrazoles exhibited cytotoxic effects against cancer cell lines with IC50 values in the nanomolar range. The mechanism of action often involves the inhibition of specific kinases or other cellular targets crucial for cancer cell proliferation .

Case Study 1: Anti-inflammatory Efficacy

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity through COX inhibition assays. The results indicated that compounds structurally related to this compound exhibited promising anti-inflammatory effects comparable to traditional NSAIDs like diclofenac .

Case Study 2: Anticancer Potential

In another investigation focused on the anticancer activities of pyrazoles, researchers found that derivatives similar to this compound significantly inhibited the growth of various cancer cell lines, demonstrating IC50 values as low as 0.002 μM against specific targets within cancer pathways .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride derivatives?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps under controlled conditions. For example, pyrazole derivatives can be synthesized using solvents like ethanol, methanol, or acetone, with catalysts such as K2_2CO3_3 or MgCl2_2, at reflux temperatures (70–90°C) for 9–13 hours . Key parameters include:

Parameter Conditions Yield Range
SolventEthanol, methanol, acetone77–89%
CatalystK2_2CO3_3, MgCl2_2, ZnCl2_2-
Reaction Time9–13 hours-
Temperature70–90°C (reflux)-

Purification is achieved via recrystallization, and characterization relies on melting point analysis, IR spectroscopy (e.g., S=O stretching at ~1350–1150 cm1^{-1}), and mass spectrometry .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

  • IR Spectroscopy : Identify sulfonyl chloride groups via S=O asymmetric (~1370 cm1^{-1}) and symmetric (~1170 cm1^{-1}) stretches .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+^+] at m/z 236.72 for C8_8H13_{13}ClN2_2O2_2S) .
  • X-ray Crystallography : Resolve structural ambiguities by analyzing bond lengths and angles (e.g., C–Cl bond ~1.73 Å, S–O bonds ~1.43 Å) .
  • NMR : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methyl group at δ 2.5 ppm in 1^1H NMR) .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be optimized to introduce aldehyde groups into pyrazole sulfonamide derivatives?

Methodological Answer: The Vilsmeier-Haack reaction (using POCl3_3/DMF) is effective for formylating pyrazole cores. Key optimizations include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of pyrazole substrate to POCl3_3 to minimize side reactions .
  • Temperature Control : Maintain 0–5°C during reagent mixing, then heat to 60–80°C for cyclization.
  • Workup : Quench with ice-cold NaHCO3_3 to isolate aldehydes.
  • Validation : Confirm aldehyde formation via IR (C=O stretch ~1700 cm1^{-1}) and 1^1H NMR (aldehyde proton at δ 9.8–10.2 ppm) .

Q. How should researchers address contradictions between experimental and theoretical spectral data for sulfonyl chloride derivatives?

Methodological Answer: Discrepancies may arise from impurities or solvent effects. Follow these steps:

Purity Check : Re-crystallize the compound and re-run spectra .

Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.

Alternative Techniques : Use X-ray crystallography to resolve structural uncertainties (e.g., distinguishing regioisomers) .

Solvent Effects : Test spectra in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding impacts .

Q. What strategies are effective for designing pyrazole sulfonyl chloride derivatives targeting specific biological receptors?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

  • Bioisosteric Replacement : Substitute the sulfonyl chloride group with sulfonamides or sulfonic esters to modulate reactivity .
  • Pharmacophore Modeling : Use docking simulations to predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) .
  • Functionalization : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 5-position to enhance metabolic stability .
  • In Vivo Testing : Evaluate derivatives in rodent models for pharmacokinetics and toxicity .

Q. How can researchers resolve ambiguities in the crystal structure of pyrazole sulfonyl chloride derivatives?

Methodological Answer: For crystallographic challenges:

Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data at 100 K .

Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and resolve disorder using PART commands in SHELXL .

Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Cl···H contacts) .

Q. What are the best practices for evaluating the stability of pyrazole sulfonyl chloride derivatives under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C for most derivatives) .
  • Hydrolytic Stability : Monitor hydrolysis in buffered solutions (pH 4–9) via HPLC, tracking sulfonic acid formation .
  • Light Sensitivity : Store compounds in amber vials at –20°C to prevent photodegradation .

Q. Tables for Reference

Q. Table 1: Common Catalysts and Solvents in Pyrazole Synthesis

Catalyst Solvent Application
K2_2CO3_3EthanolNucleophilic substitution reactions
POCl3_3DMFVilsmeier-Haack formylation
ZnCl2_2AcetoneCyclization reactions

Q. Table 2: Key Spectral Peaks for Characterization

Functional Group IR (cm1^{-1}) 1^1H NMR (δ, ppm)
Sulfonyl chloride1370, 1170-
Aldehyde~17009.8–10.2
Methyl group-2.5–3.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 2
4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

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